molecular formula C9H8Cl2O B3031740 4-Chloro-3-methylphenacyl chloride CAS No. 65610-03-9

4-Chloro-3-methylphenacyl chloride

Cat. No. B3031740
CAS RN: 65610-03-9
M. Wt: 203.06 g/mol
InChI Key: XEUXCKGGBTVKCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 4-Chloro-3-methylphenacyl chloride is not directly analyzed in the papers, the structure of related compounds such as 4-chloro-2-methyl-3-phenylcyclobut-2-enone has been determined using single-crystal X-ray diffraction . This technique could similarly be applied to 4-Chloro-3-methylphenacyl chloride to ascertain its molecular geometry, bond lengths, and angles, which are crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-3-methylphenacyl chloride would likely include its behavior as an electrophile due to the presence of the chloro substituent, which can be displaced in nucleophilic substitution reactions. The papers do not provide specific reactions for this compound, but the reactivity of chlorinated aromatic compounds is well-documented in the literature, and it can be inferred that 4-Chloro-3-methylphenacyl chloride would participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-methylphenacyl chloride, such as melting point, boiling point, solubility, and stability, are not provided in the papers. However, the crystal structure analysis of related compounds, such as the 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, indicates that these compounds can form stable crystals with specific packing interactions . These properties are influenced by the molecular structure and the presence of substituents, which affect intermolecular forces and the overall stability of the compound.

Future Directions

While specific future directions for 4-Chloro-3-methylphenacyl chloride are not mentioned, research in the field of chemistry continues to advance, with ongoing efforts to develop new synthesis methods, improve existing compounds, and explore new applications .

properties

IUPAC Name

2-chloro-1-(4-chloro-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUXCKGGBTVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343859
Record name 4-Chloro-3-methylphenacyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenacyl chloride

CAS RN

65610-03-9
Record name 4-Chloro-3-methylphenacyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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